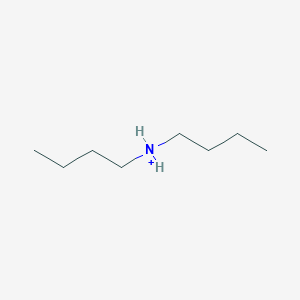












|
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][NH:5][CH2:6][CH2:7][CH2:8][CH3:9].[Br-:10].[CH2:11]([NH2+:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH3:14].Br.CCOCC>C(O)C>[CH2:4]([NH2+:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:3][CH2:2][CH3:1].[Br-:10].[CH2:11]([NH2+:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH3:14] |f:1.2,7.8|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCNCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].C(CCC)[NH2+]CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
585 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)NCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The reaction vessel was in an ice bath during the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
by further cooling
|
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated by filtration
|
|
Type
|
WASH
|
|
Details
|
washed thoroughly with ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried for about 12 hours in a vacuum oven (80° C. at about 15 torr)
|
|
Duration
|
12 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[NH2+]CCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].C(CCC)[NH2+]CCCC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 83.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |












|
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][NH:5][CH2:6][CH2:7][CH2:8][CH3:9].[Br-:10].[CH2:11]([NH2+:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH3:14].Br.CCOCC>C(O)C>[CH2:4]([NH2+:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:3][CH2:2][CH3:1].[Br-:10].[CH2:11]([NH2+:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH3:14] |f:1.2,7.8|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCNCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].C(CCC)[NH2+]CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
585 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)NCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The reaction vessel was in an ice bath during the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
by further cooling
|
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated by filtration
|
|
Type
|
WASH
|
|
Details
|
washed thoroughly with ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried for about 12 hours in a vacuum oven (80° C. at about 15 torr)
|
|
Duration
|
12 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[NH2+]CCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].C(CCC)[NH2+]CCCC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 83.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |